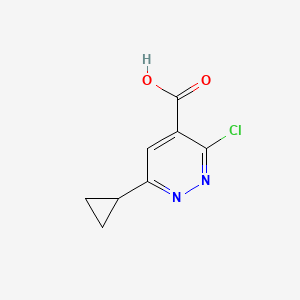

3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid

Description

3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the third position, a cyclopropyl group at the sixth position, and a carboxylic acid group at the fourth position

Properties

IUPAC Name |

3-chloro-6-cyclopropylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-7-5(8(12)13)3-6(10-11-7)4-1-2-4/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXQTBMCZUPGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with cyclopropylamine, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Substitution Reactions: The chlorine atom in 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield reduced derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form various substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

- Substituted pyridazine derivatives

- N-oxides

- Reduced pyridazine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. CD73 Inhibition and Cancer Therapy

One of the most promising applications of 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid is its role as a selective inhibitor of CD73, an enzyme implicated in tumor growth and metastasis. Research has demonstrated that inhibiting CD73 can reduce the levels of adenosine in the tumor microenvironment, potentially enhancing anti-tumor immunity and improving outcomes when combined with other therapies such as immunotherapy or radiotherapy. In preclinical studies, compounds similar to 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid have shown significant promise in reducing tumor volume and improving survival rates in mouse models of cancer .

2. Antiviral Activity

Another area of interest is the antiviral properties of derivatives related to 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid. Studies indicate that certain analogs exhibit inhibitory effects on viral replication, specifically targeting human dihydroorotate dehydrogenase (DHODH), which is crucial for viral propagation. The cyclopropyl group present in these compounds has been linked to enhanced antiviral activity, making them potential candidates for further development in antiviral therapies .

Agricultural Applications

1. Crop Protection

In agriculture, 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid can be utilized as a herbicide or fungicide. Its chemical structure allows it to interact with specific biological pathways in plants, providing a mechanism for controlling unwanted vegetation or pathogens. The compound's efficacy against various plant diseases has been documented, suggesting its potential as a key ingredient in developing new agricultural products aimed at improving crop yields and sustainability .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

3-Chloropyridazine: Lacks the cyclopropyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity and biological activity.

6-Cyclopropylpyridazine:

4-Carboxypyridazine: Lacks the chlorine and cyclopropyl groups, reducing its effectiveness in certain reactions and applications.

Uniqueness: 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization through substitution reactions, while the cyclopropyl group enhances its stability and interaction with biological targets. The carboxylic acid group provides a handle for conjugation with other molecules, making it a versatile scaffold for drug development and other applications .

Biological Activity

3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.

The molecular formula of 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid is C10H11ClN2O2, with a molecular weight of 226.66 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.

The mechanism of action of 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid involves its interaction with specific enzymes and receptors. Research indicates that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells .

Antimicrobial Activity

Studies have demonstrated that 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

In preclinical studies, 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid has shown potential as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was noted in several assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 8.5 |

The data indicate that the compound may act through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyridazine derivatives, including 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid. The results demonstrated a strong correlation between structural modifications and antimicrobial potency, highlighting the cyclopropyl group as a key feature enhancing activity against Gram-positive bacteria. -

Anticancer Mechanism Investigation :

Another investigation focused on the anticancer mechanisms of this compound in human cancer cell lines. The study revealed that treatment with 3-Chloro-6-cyclopropylpyridazine-4-carboxylic acid resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.